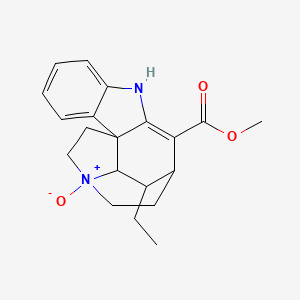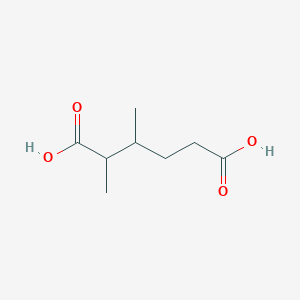
2,3-Dimethylhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols, amines, and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and anhydrides.
Aplicaciones Científicas De Investigación
2,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid: A simpler dicarboxylic acid with a similar structure but without the methyl groups.
2,2-Dimethylhexanedioic acid: Another isomer with methyl groups at different positions.
3,3-Dimethylhexanedioic acid: An isomer with methyl groups on the third carbon atoms.
Uniqueness
2,3-Dimethylhexanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
50986-96-4 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
XBWDUMFGSLBSGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


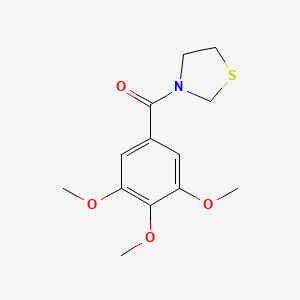
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
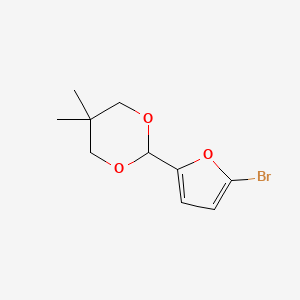
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
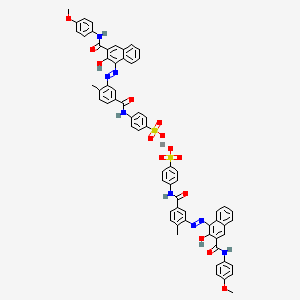
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
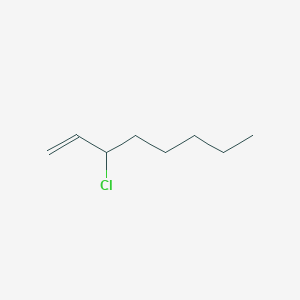
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
